molecular formula C11H9NO3 B1281353 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 67984-94-5

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B1281353
CAS No.: 67984-94-5
M. Wt: 203.19 g/mol
InChI Key: DFNCYDFCUVAFDG-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is part of the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of various functional groups in this compound makes it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Biochemical Analysis

Biochemical Properties

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor . This interaction is significant in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to increase the levels of acetylcholine in the brain. The compound’s ability to inhibit this enzyme suggests its potential as a therapeutic agent.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase can lead to increased acetylcholine levels, which in turn affects neuronal signaling and function . Additionally, the compound may impact other cellular processes through its interactions with different biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound may also interact with other enzymes and proteins, influencing their activity and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage-response relationship is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which in turn affect its biochemical effects. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline-2,4-diones, and hydroxylated derivatives .

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-2-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNCYDFCUVAFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497219
Record name 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67984-94-5
Record name 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.4 g (10.4 mmol) of ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate was dissolved in 1,4-dioxane (50 mL), and 0.65 g (15 mmol) of lithium hydroxide monohydrate and 10 mL of water were added to the solution at room temperature. The resulting mixture was stirred for 24 hours at room temperature. The reaction mixture was poured into an aqueous solution of sodium hydrogen carbonate, and the mixture was washed with ethyl acetate. The aqueous phase was acidified with citric acid, and then the mixture was extracted with chloroform. The organic phase was washed with water, dried, and concentrated. The residue thus obtained was washed with ethyl acetate, and thus 2.02 g (yield: 96%) of the title compound was obtained as light yellow crystals.
Name
ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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